N'-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for hydrazone derivatives. The official International Union of Pure and Applied Chemistry name for this compound is N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-nitrobenzamide, which precisely describes the chemical connectivity and stereochemistry of the molecule. The molecular formula is established as C₁₅H₁₃N₃O₅, indicating a relatively complex organic structure with multiple functional groups.
The compound possesses several alternative nomenclature designations that reflect different naming conventions and database systems. The Chemical Abstracts Service registry number is documented as 117522-83-5, providing a unique identifier for this specific molecular entity. Additionally, the compound is catalogued under the European Community number 657-042-3, demonstrating its recognition in European chemical databases. The National Service Center designation NSC203868 further establishes its presence in pharmaceutical and chemical research databases.
The structural complexity of this hydrazone derivative necessitates careful consideration of its stereochemical designation. The E configuration about the carbon-nitrogen double bond represents the predominant and thermodynamically stable form of the molecule. This stereochemical preference significantly influences the overall molecular geometry and subsequent intermolecular interactions observed in crystalline phases.
Crystallographic Analysis and Molecular Geometry
Crystallographic investigations reveal that this compound adopts a monoclinic crystal system with space group P2₁/c. The unit cell parameters demonstrate specific dimensional characteristics that influence the packing efficiency and intermolecular interactions within the crystal lattice. Detailed X-ray diffraction studies provide comprehensive geometric parameters that characterize the molecular architecture of this compound.
The molecular geometry exhibits a planar configuration with minimal deviation from coplanarity between the two aromatic ring systems. The dihedral angle between the benzene rings has been measured at 5.0 degrees, indicating a nearly planar molecular structure. This geometric arrangement facilitates extensive conjugation throughout the molecular framework and contributes to the observed stability of the compound.
Bond length analysis reveals characteristic distances consistent with hydrazone derivatives containing both aromatic and amide functionalities. The carbon-nitrogen double bond distance reflects the expected geometric parameters for imine linkages, while the carbonyl carbon-nitrogen bond demonstrates typical amide characteristics. The aromatic ring systems maintain standard benzene geometry with carbon-carbon bond lengths consistent with aromatic character.
The crystal structure demonstrates significant hydrogen bonding networks that stabilize the solid-state arrangement. Intermolecular N—H⋯O hydrogen bonds link molecules into one-dimensional chains along the crystallographic b axis. These hydrogen bonding interactions contribute substantially to the overall crystal stability and influence the physical properties of the compound.
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Dihedral Angle (benzene rings) | 5.0° | |
| Molecular Configuration | E (about C=N) | |
| Hydrogen Bonding | N—H⋯O chains |
Conformational Dynamics via X-ray Diffraction Studies
X-ray diffraction studies provide detailed insights into the conformational preferences and dynamic behavior of this compound in the solid state. The compound demonstrates a preference for the E configuration about the methylidene unit, which represents the thermodynamically stable arrangement. This conformational preference is maintained consistently across different crystallization conditions and solvents.
The molecular conformation exhibits minimal deviation from planarity, with the entire framework adopting an essentially planar arrangement. This planar configuration maximizes conjugation throughout the molecular system and facilitates efficient packing in the crystal lattice. The planarity is maintained through intramolecular interactions and the inherent electronic structure of the hydrazone linkage.
Temperature-dependent structural studies reveal the thermal stability of the conformational arrangement. The molecular geometry remains largely unchanged over a range of temperatures typically encountered in ambient conditions. This conformational rigidity contributes to the observed stability of the compound and its consistent physical properties.
The conformational analysis demonstrates that rotation about the carbon-nitrogen double bond is significantly restricted due to the double bond character and steric interactions between the aromatic systems. This restriction results in the observed preference for the E configuration and contributes to the overall structural integrity of the molecule.
Comparative analysis with related hydrazone derivatives reveals that the conformational preferences of this compound are consistent with general trends observed for this class of compounds. The E configuration represents the typical stereochemical arrangement for benzylidene hydrazones, particularly those containing electron-withdrawing substituents such as the nitro group.
Comparative Structural Analysis with Isomeric Derivatives
Comparative structural analysis with isomeric and closely related derivatives provides valuable insights into the structural trends and influences of substitution patterns on molecular geometry. N'-(4-methoxybenzylidene)-3-nitrobenzohydrazide, a closely related compound lacking the hydroxyl substituent, demonstrates similar overall geometry but with subtle differences in intermolecular interactions.
The presence of the hydroxyl group in the 4-position of the benzylidene ring significantly influences the hydrogen bonding capabilities of the molecule. Comparative crystallographic studies reveal that the hydroxyl group participates in additional intermolecular hydrogen bonding networks, which alter the crystal packing arrangement compared to derivatives lacking this functional group.
Analysis of N'-(2-hydroxy-5-methylbenzylidene)-4-nitrobenzohydrazide reveals the influence of substitution position on molecular geometry. The repositioning of the hydroxyl group from the 4-position to the 2-position results in intramolecular hydrogen bonding with the hydrazone nitrogen, which significantly affects the overall molecular conformation and crystal packing.
The comparative study of N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide, which differs in the position of the nitro group, demonstrates the influence of substituent positioning on electronic properties and intermolecular interactions. The meta-positioned nitro group in the title compound results in different electron distribution patterns compared to the para-positioned isomer.
Structural analysis of the 4-dimethylamino derivative reveals the impact of electron-donating versus electron-withdrawing substituents on molecular geometry. The electron-donating dimethylamino group results in altered electronic distribution and modified intermolecular interaction patterns compared to the nitro-substituted derivatives.
The systematic comparison reveals that substituent effects play crucial roles in determining the final crystal structure and intermolecular interaction patterns. The hydroxyl group consistently enhances hydrogen bonding capabilities, while the position and electronic nature of aromatic substituents influence the overall molecular geometry and crystal packing efficiency. These structural variations provide important insights for understanding structure-property relationships in hydrazone derivatives and guide the design of compounds with specific structural characteristics.
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-14-7-10(5-6-13(14)19)9-16-17-15(20)11-3-2-4-12(8-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLPPZLEYATMBG-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333375 | |
| Record name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117522-83-5 | |
| Record name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)-3-NITROBENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-hydroxy-3-methoxybenzaldehyde in ethanol.
- Add 3-nitrobenzohydrazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While the laboratory-scale synthesis is straightforward, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of catalysts, alternative solvents, and continuous flow reactors to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Coordination Chemistry
N'-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide is utilized as a ligand in coordination chemistry. Its ability to form metal complexes has been explored for potential catalytic properties. The presence of the nitro group enhances the electronic properties of the ligand, making it suitable for various metal ions.
The compound has been investigated for its potential biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7). The IC50 value was reported to be approximately 20 µM, indicating potent activity against these cells.
- Antimicrobial Activity : The compound exhibits moderate antibacterial activity against several bacterial strains.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 150 |
These findings suggest that while the compound shows effectiveness against common pathogens, further optimization may be necessary to enhance its antimicrobial potential.
- Anti-inflammatory Activity : The anti-inflammatory effects have been assessed using various assays. It has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Research Findings : A study reported that treatment with this compound led to a significant reduction in TNF-alpha and IL-6 levels, suggesting its utility as a potential therapeutic agent for inflammatory diseases.
Industrial Applications
In addition to its scientific research applications, this compound has potential uses in industrial sectors:
- Corrosion Inhibitors : It is utilized in developing corrosion inhibitors for protecting metal surfaces from oxidative damage due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways.
Pathways Involved: It can influence signaling pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Analogues
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The 3-nitro group (electron-withdrawing) enhances antimicrobial activity by increasing electrophilicity, enabling stronger interactions with bacterial membranes .
- 4-Hydroxy-3-methoxy substitution (electron-donating) improves enzyme inhibition, as seen in its potency against alkaline phosphatase (ALP) compared to the 4-methoxy analogue .
Hydrogen Bonding and Planarity :
- Compounds with 4-hydroxy substituents (e.g., 3g and the title compound) exhibit stronger hydrogen-bonded networks, stabilizing enzyme-inhibitor complexes .
- The planar conformation (low dihedral angle) in the title compound facilitates π-π stacking with aromatic residues in enzyme active sites .
Hybridization with Heterocycles :
- Derivatives linked to 1,2,3-triazoles (e.g., compound 7p) show enhanced α-glucosidase inhibition due to additional hydrophobic interactions with the enzyme’s active site .
Crystallographic and Spectroscopic Comparisons
Table 2: Structural Parameters of Selected Analogues
Key Findings:
- Dihedral Angle and Bioactivity : Lower dihedral angles (e.g., 3.9° vs. 15.4°) correlate with enhanced planarity and stronger π-π interactions, improving binding to biological targets .
- Hydrogen Bonding : Intramolecular O–H···N bonds in the title compound reduce conformational flexibility, favoring enzyme inhibition .
Biological Activity
N'-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide, a compound of increasing interest in medicinal chemistry, has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings on its biological activity, supported by case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C15H13N3O5
- Molecular Weight : 315.28 g/mol
- CAS Number : [Not specified in the sources]
The compound features a hydrazide functional group linked to a substituted benzaldehyde, which is critical for its biological activity.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7). The IC50 value was reported to be approximately 20 µM, indicating potent activity against these cells .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. The results suggest that it possesses moderate antibacterial activity.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 150 |
These findings indicate that while the compound shows some effectiveness against common pathogens, further optimization may be necessary to enhance its antimicrobial potential .
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been assessed using various assays. In particular, it has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
- Research Findings : A study reported that treatment with this compound led to a significant reduction in TNF-alpha and IL-6 levels, suggesting its utility as a potential therapeutic agent for inflammatory diseases .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death in cancer cells.
- Inhibition of NF-kB Pathway : It appears to inhibit the NF-kB signaling pathway, which is often activated in inflammatory responses and cancer progression.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects .
Q & A
Q. What are the common synthetic routes for N'-(4-hydroxy-3-methoxybenzylidene)-3-nitrobenzohydrazide, and how are reaction conditions optimized?
The compound is synthesized via a condensation reaction between 3-nitrobenzohydrazide and 4-hydroxy-3-methoxybenzaldehyde. Key parameters include solvent selection (e.g., ethanol or methanol), temperature (reflux at 70–80°C), and reaction time (4–8 hours). Catalytic acid (e.g., glacial acetic acid) is often added to accelerate imine bond formation. Purity is optimized through recrystallization using solvents like DMSO/water mixtures .
Q. Which spectroscopic and crystallographic techniques are used to characterize its structure?
- NMR : ¹H and ¹³C NMR confirm the hydrazone linkage (δ ~10–11 ppm for NH) and aromatic substituents.
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the planar geometry of the hydrazone moiety and dihedral angles between aromatic rings (e.g., 19.6° in related structures). SHELX software is standard for structure refinement .
- FT-IR : Peaks at ~1600 cm⁻¹ (C=N) and ~3200 cm⁻¹ (O-H) validate functional groups .
Q. How is the compound screened for preliminary biological activity?
Antimicrobial and antiviral assays use broth microdilution (MIC values) against bacterial/fungal strains (e.g., S. aureus, C. albicans) or viral models. Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Concentrations range from 0.05–500 µg/mL, with DMSO as a solubilizing agent (<1% v/v) .
Advanced Research Questions
Q. How does the crystal structure influence its intermolecular interactions and stability?
SCXRD reveals a 3D hydrogen-bonding network involving N–H⋯O and O–H⋯O interactions. For example, the hydroxyl and methoxy groups form O–H⋯N hydrogen bonds with adjacent hydrazide moieties, stabilizing the lattice. These interactions correlate with thermal stability (TGA data) and solubility profiles .
Q. What structure-activity relationships (SARs) govern its biological efficacy?
- Nitro group position : The meta-nitro substituent on the benzohydrazide enhances electron-withdrawing effects, improving antimicrobial activity compared to para-nitro analogs .
- Methoxy/hydroxy substitution : The 4-hydroxy-3-methoxybenzylidene moiety increases hydrophilicity and metal-chelating capacity, critical for enzyme inhibition (e.g., xanthine oxidase) .
Q. How do molecular docking studies elucidate its mechanism of action?
Docking (e.g., AutoDock Vina) into xanthine oxidase (PDB: 1N5X) shows the compound binds to the molybdopterin active site via hydrogen bonds with Arg880 and π-π stacking with Phe914. The nitro group stabilizes the interaction, explaining its IC₅₀ value of ~12 µM .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in MIC values (e.g., 5 µg/mL vs. 50 µg/mL) may arise from:
- Strain variability : Differences in microbial membrane permeability.
- Assay conditions : Variations in pH, incubation time, or solvent purity.
- Synergistic effects : Co-administration with metal ions (e.g., VO²⁺) can enhance activity .
Q. What experimental strategies optimize its antioxidant activity?
Dose-response studies (0.005–500 µg/mL) using DPPH/ABTS assays show maximum free radical scavenging at 50 µg/mL. Synergistic combinations with ascorbic acid or EDTA improve efficacy by 20–30%, likely via redox cycling or metal chelation .
Methodological Tables
Table 1: Key crystallographic data for this compound analogs
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Dihedral angle (Ar–Ar) | 19.6° | |
| Hydrogen bond (N–H⋯O) | 2.89 Å, 158° | |
| R-factor | 0.063 |
Table 2: Biological activity comparison
| Assay Type | IC₅₀/MIC Value | Model System | Conditions | Reference |
|---|---|---|---|---|
| Xanthine oxidase | 12 µM | In vitro (bovine) | pH 7.4, 25°C | |
| Antimicrobial | 5 µg/mL | S. aureus | Mueller-Hinton agar | |
| Antioxidant | 84% FRSA | DPPH assay | 50 µg/mL, 30 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
